molecular formula C15H17N3O2S B14318145 N,N-Dimethyl-4-[(E)-(3-methylbenzene-1-sulfonyl)diazenyl]aniline CAS No. 113500-65-5

N,N-Dimethyl-4-[(E)-(3-methylbenzene-1-sulfonyl)diazenyl]aniline

Cat. No.: B14318145
CAS No.: 113500-65-5
M. Wt: 303.4 g/mol
InChI Key: ZYHDTQXFOXSHPU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-[(E)-(3-methylbenzene-1-sulfonyl)diazenyl]aniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is known for its vibrant color and stability, making it valuable in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-[(E)-(3-methylbenzene-1-sulfonyl)diazenyl]aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as 3-methylbenzenesulfonamide, using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures. The resulting diazonium salt is then coupled with N,N-dimethylaniline under alkaline conditions to form the azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pH levels, and the product is purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the azo group (N=N) is converted into different functional groups, such as nitro groups (NO2).

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing various substituents onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

N,N-Dimethyl-4-[(E)-(3-methylbenzene-1-sulfonyl)diazenyl]aniline has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in staining techniques to visualize cellular components under a microscope.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and ability to form complexes with other molecules.

    Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-[(E)-(3-methylbenzene-1-sulfonyl)diazenyl]aniline involves its interaction with molecular targets through the azo group (N=N). The compound can undergo reversible redox reactions, allowing it to act as an electron donor or acceptor. This property is particularly useful in dye-sensitized solar cells and other electronic applications. Additionally, the compound’s ability to form stable complexes with metal ions makes it valuable in catalysis and coordination chemistry.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-[(3-nitrophenyl)diazenyl]aniline
  • N,N-Dimethyl-4-[(4-nitrophenyl)diazenyl]aniline
  • N,N-Dimethyl-4-[(2-methylphenyl)diazenyl]aniline

Uniqueness

N,N-Dimethyl-4-[(E)-(3-methylbenzene-1-sulfonyl)diazenyl]aniline stands out due to its unique sulfonyl group, which enhances its solubility and stability compared to other azo compounds. This makes it particularly suitable for applications requiring high stability and solubility, such as in dye-sensitized solar cells and advanced materials research.

Properties

CAS No.

113500-65-5

Molecular Formula

C15H17N3O2S

Molecular Weight

303.4 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]imino-3-methylbenzenesulfonamide

InChI

InChI=1S/C15H17N3O2S/c1-12-5-4-6-15(11-12)21(19,20)17-16-13-7-9-14(10-8-13)18(2)3/h4-11H,1-3H3

InChI Key

ZYHDTQXFOXSHPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N=NC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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